molecular formula C6H14Cl2Si B080199 Silane, dichloromethylpentyl- CAS No. 13682-99-0

Silane, dichloromethylpentyl-

Cat. No. B080199
CAS RN: 13682-99-0
M. Wt: 185.16 g/mol
InChI Key: APGQQLCRLIBICD-UHFFFAOYSA-N
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Description

"Silane, dichloromethylpentyl-" refers to a class of organosilicon compounds characterized by the presence of a silicon atom covalently bonded to hydrocarbon groups and two chlorine atoms. Such compounds are pivotal in materials science and organic synthesis due to their versatility and reactivity.

Synthesis Analysis

The synthesis of multifunctional (chloromethyl)silanes, including variants closely related to "dichloromethylpentylsilane," typically involves coupling reactions between (chloromethyl)lithium, generated in situ from bromochloromethane and n-butyllithium, and chlorosilanes (Daiß et al., 2004). This methodology is applicable to a wide range of chlorosilanes, facilitating the synthesis of silanes with reactive Si−Si, Si−H, Si-vinyl, and Si-allyl bonds (Kobayashi & Pannell, 1991).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using NMR studies and, in some cases, single-crystal X-ray diffraction, revealing intricate details about their silicon-centered frameworks and substituent effects (Schmohl et al., 2001).

Chemical Reactions and Properties

"Silane, dichloromethylpentyl-" compounds are highly reactive, engaging in a plethora of chemical transformations. These include reactions with organolithium reagents to produce various intermediate organolithium derivatives, leading to novel kinetically stabilized silenes. These intermediates can further react with water to give silanols or undergo formal [2+2] cycloadditions (Schmohl et al., 2001).

Physical Properties Analysis

The physical properties of these silanes, including their boiling points, melting points, and solubility in various solvents, are often determined by their molecular structure. For example, the introduction of different substituents can significantly affect these properties, as seen in the synthesis and structural diversity of various triaryl(phenylethyl)silanes (Linnemannstöns et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles, electrophiles, and radical species, are crucial for understanding the applications of "Silane, dichloromethylpentyl-". These properties are directly influenced by the electronic environment of the silicon atom and the nature of the substituents attached to it. Research on transient silenes and their versatility as synthons further illustrates the complex chemical behavior of these compounds (Schmohl et al., 2000).

Scientific Research Applications

  • Hydrophobic Interactions : Small glass beads coated with dichlorodimethyl silane have been used as a model system to study hydrophobic interactions. This research found that the aggregates of these coated beads broke down as the polarity of the solution they were in decreased, providing insights into hydrophobic interactions in solutions (Cecil, 1967).

  • Synthesis of (Chloromethyl)Silanes : Chlorosilanes were reacted with (chloromethyl) lithium to synthesize a variety of (chloromethyl)silanes. These compounds have applications in developing materials with Si−Si, Si−H, Si-vinyl, and Si-allyl bonds, which are generally prepared in high yield (Kobayashi & Pannell, 1991).

  • Chromatography : Chlorodimethyl [4-(4-chloromethylphenyl)butyl] silane and chlorodimethyl (4-phenylbutyl) silane have been used to prepare cation-exchange packing materials for high-performance liquid chromatography, aiding in the retention and analysis of various solutes (Asmus, Low, & Novotny, 1976).

  • Construction Materials : Silanes and derivatives like amino, vinyl, and epoxy-based silanes have been studied for their effects on cement hydration and the mechanical properties of mortars. These compounds are used as coupling agents in mortars and react chemically with calcium silicate hydrates, enhancing flexural and compressive strength in construction materials (Feng et al., 2016).

  • Surface Modification : N-silyldimethylamines, including chloro(5-X-3,3-dimethylpentyl)-dimethylsilanes, have been used for efficient chemical surface modification of hydroxylated silicon dioxide. These agents enhance the hydrolytic stability of the modified surfaces, which has implications in various industrial and research applications (Schneider et al., 1990).

  • Corrosion Control : Bis-silanes have been explored for corrosion control of metals and bonding of silane-treated metals to paint systems and rubber compounds. These compounds show promise in protecting various metals like steel and aluminum from corrosion (Van Ooij et al., 2000).

Safety And Hazards

Silane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is flammable and pyrophoric (autoigniting in air), but may form mixtures with air that do not autoignite, but are flammable or explosive . Contact with silane can cause irritation of the eyes. Inhalation may result in headache, nausea, and irritation of the mucous membranes and respiratory tract .

Future Directions

The utilization of silane coupling agents realizes the modification purpose. This review focuses on synthetic approaches, surface modification, surface thermodynamic properties, techniques, salinization reaction and recent development in use of silane modifiers in various applications . The efforts made by both the rubber formulation development and chemistry to fully exploit the potential of silica/silane reinforcement for automotive tires are retrospected .

properties

IUPAC Name

dichloro-methyl-pentylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-3-4-5-6-9(2,7)8/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGQQLCRLIBICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80929563
Record name Dichloro(methyl)pentylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80929563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, dichloromethylpentyl-

CAS RN

13682-99-0
Record name Dichloromethylpentylsilane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichloromethylpentyl-
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Record name Silane, dichloromethylpentyl-
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Record name Dichloro(methyl)pentylsilane
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Record name Dichloromethylpentylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Yasin, M Zafaryab, S Ansari, N Ahmad… - Biocatalysis and …, 2019 - Elsevier
Natural sources have always been the primary sources of bioactive principles. Cyanobacteria with its wide spectrum of metabolites represents a favourable source of compounds …
Number of citations: 26 www.sciencedirect.com

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